Carbobenzoxyproline

Description

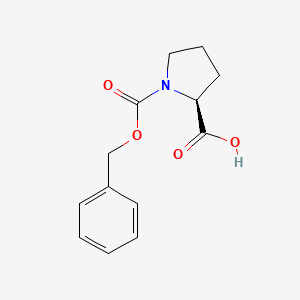

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150856 | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-11-4 | |

| Record name | Benzyloxycarbonyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Carbobenzoxyproline: Chemical Properties, Structure, and Experimental Protocols

Introduction

N-Carbobenzoxy-L-proline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-Proline, is a pivotal derivative of the amino acid L-proline. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group attached to the proline nitrogen, a modification first introduced in the 1930s by Max Bergmann and Leonidas Zervas as a foundational strategy in modern peptide synthesis.[1][2] This protecting group is stable under various conditions but can be selectively removed, making Cbz-L-proline an indispensable building block for the stepwise assembly of peptides.[1][2]

Beyond its classical role in synthetic chemistry, Carbobenzoxyproline has been identified as a potent and specific inhibitor of prolidase, a metalloenzyme responsible for cleaving dipeptides with C-terminal proline or hydroxyproline residues.[3][4] This inhibitory action makes it a valuable chemical tool for researchers studying prolidase function and its role in pathologies such as prolidase deficiency (PD).[5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is structurally characterized by the L-proline pyrrolidine ring where the secondary amine is protected as a benzyl carbamate. This Cbz group prevents the amine from participating in unwanted reactions during peptide bond formation.

| Identifier | Value |

| IUPAC Name | (2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid[3][6] |

| CAS Number | 1148-11-4[6] |

| Molecular Formula | C₁₃H₁₅NO₄[3][6] |

| Synonyms | Benzyloxycarbonyl-L-proline, Carbobenzoxy-L-proline, Cbz-Pro-OH, Z-L-Proline, N-Cbz-L-proline[3][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a white to off-white crystalline powder.[1]

| Property | Value |

| Molecular Weight | 249.27 g/mol [3] |

| Melting Point | 75 - 78 °C[3] |

| pKa (Predicted) | 3.99 ± 0.20[7] |

| Appearance | White to off-white crystalline powder or crystals[1] |

| Optical Rotation | [α]²⁰/D −60° (c=1 in Acetic Acid)[3]; −40° (c=2 in Ethanol) |

Solubility

This compound exhibits solubility in various organic solvents and aqueous mixtures, which is critical for its use in both synthesis and biological assays.

| Solvent/System | Observation/Concentration |

| Methanol | Almost transparent solubility[3][4] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[5] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% Corn Oil[5] |

Biological Activity: Prolidase Inhibition

This compound is a well-documented competitive inhibitor of prolidase.[5] Prolidase is a specific exopeptidase that plays a crucial role in the final stages of collagen degradation by cleaving iminodipeptides. By inhibiting this enzyme, this compound serves as a critical tool for studying the biological consequences of impaired prolidase activity, as seen in prolidase deficiency. Research on fibroblasts from patients with this condition has shown that treatment with this compound can induce mitochondrial depolarization and increase cellular death, providing insights into the disease's cellular pathology.[5]

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of this compound.

4.1. Synthesis of N-Benzyloxycarbonyl-L-proline

This protocol describes the reaction of L-proline with benzyl chloroformate to yield the Cbz-protected product.[1]

Materials:

-

L-Proline

-

2 M Sodium Hydroxide (NaOH) solution

-

Benzyl chloroformate (Z-Cl or Cbz-Cl)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

Dissolution: Dissolve L-proline (e.g., 10.0 g, 87 mmol) in 2 M NaOH solution (40 mL) in a suitable flask.

-

Cooling: Cool the solution to 0–5 °C using an ice-water bath.

-

Addition of Protecting Group: Add benzyl chloroformate (e.g., 20.5 g, 120 mmol) portion-wise to the L-proline solution over 30 minutes, maintaining the temperature at 0–5 °C. Ensure vigorous stirring or occasional shaking.

-

Warming: Remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.

-

Acidification & Extraction (Purification):

-

Acidify the mixture to Congo red by carefully adding concentrated HCl.

-

Extract the resulting oil into ethyl acetate.

-

Dry the organic extract over anhydrous magnesium sulfate.

-

-

Isolation & Recrystallization (Purification):

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product.

-

4.2. Preparation of Solutions for In Vivo Studies

For animal studies, this compound must be dissolved in a biocompatible vehicle. The following protocol provides a method for preparing a clear, injectable solution.[5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Working Solution Preparation (Example for 1 mL):

-

Take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of saline to reach a final volume of 1 mL and mix.

-

-

Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.

4.3. In Vivo Prolidase Inhibition Protocol

This protocol outlines a general method for assessing the inhibitory effect of this compound on erythrocyte prolidase activity in a mouse model.[5]

Experimental Design:

-

Animal Model: Mice.

-

Test Compound: this compound, prepared as described in Protocol 4.2.

-

Dosage: 60 mg/kg.

-

Administration Route: Injection (e.g., intraperitoneal).

-

Frequency: Once daily.

-

Duration: 3 weeks.

-

Endpoint: Measurement of prolidase activity in erythrocytes, which is expected to be significantly reduced compared to a vehicle-treated control group.

Conclusion

N-Carbobenzoxy-L-proline remains a cornerstone of synthetic peptide chemistry and a valuable probe for biochemical research. Its well-defined chemical properties, coupled with robust synthesis protocols, ensure its continued utility. Furthermore, its specific inhibitory action against prolidase provides a powerful tool for investigating collagen metabolism and related genetic disorders, making it a molecule of significant interest to both chemists and biomedical researchers.

References

- 1. Page loading... [guidechem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyloxycarbonyl-L-proline, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. N-Benzyloxycarbonyl-L-proline, 98+% | Fisher Scientific [fishersci.ca]

- 5. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR Spectrum [m.chemicalbook.com]

- 6. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1148-11-4 CAS MSDS (N-Benzyloxycarbonyl-L-proline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-L-proline (Z-L-proline), a crucial intermediate in the synthesis of various pharmaceuticals, including first-line antihypertensive drugs like Captopril and Enalapril.[1] The primary method for this synthesis is the Schotten-Baumann reaction, which involves the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz or Z) group. This guide details the reaction mechanism, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthesis: The Schotten-Baumann Reaction

The synthesis of N-Benzyloxycarbonyl-L-proline is predominantly achieved through the Schotten-Baumann reaction. This reaction involves the acylation of the secondary amine of L-proline with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) in the presence of a base.[2][3][4] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[2][3] A two-phase solvent system, typically consisting of an organic solvent and water, is often employed.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of L-proline attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion and a proton to form the stable N-protected amino acid.

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the synthesis of N-Benzyloxycarbonyl-L-proline, offering a comparative view of different reaction conditions and their outcomes.

Table 1: Reagent Quantities and Ratios

| L-Proline (molar eq.) | Benzyl Chloroformate (molar eq.) | Base (molar eq.) | Base Type | Solvent(s) | Reference |

| 1.0 | 1.03 | 2.0 | Sodium Hydroxide | Water | [5] |

| 1.0 | 1.2 | 2.0 | Sodium Bicarbonate | Toluene | [1][6] |

| 1.0 | 1.03 | - | Sodium Hydroxide (2N and 4N solutions) | Water | [5] |

| 1.0 | 1.1 | - | Sodium Hydroxide (2M solution) | Water |

Table 2: Reaction Conditions and Yields

| Temperature (°C) | Reaction Time (hours) | Purification Method | Yield (%) | Reference |

| 0-5, then RT | 0.5 at 0-5°C, 0.5 at RT | Extraction and acidification | Not specified | [7] |

| 10-15, then 15-20 | 1 for addition, 2 for stirring | Filtration and drying | 82.0 | [6] |

| Ice bath, then RT | 2 for addition, overnight warming | Extraction and acidification | Not specified | [5] |

| 10-15, then 15-20 | 1 for addition, 2 for stirring | Direct use in next step | Not specified | [6] |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of N-Benzyloxycarbonyl-L-proline based on common laboratory practices.

Materials and Equipment

-

L-Proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Toluene or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Synthesis Procedure

-

Dissolution of L-Proline: In a reaction vessel, dissolve L-proline in an aqueous solution of the chosen base (e.g., 2N sodium hydroxide). The mixture is typically cooled in an ice bath to maintain a low temperature during the initial phase of the reaction.[5][7]

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled L-proline solution, slowly add benzyl chloroformate. In some protocols, an additional volume of a more concentrated base solution is added concurrently with the benzyl chloroformate.[5] The temperature should be carefully monitored and maintained between 0-15°C during the addition.[1][5][6][7]

-

Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, often allowing it to warm to room temperature. Reaction times can vary from one to several hours.[1][5][6][7]

-

Work-up and Extraction:

-

The reaction mixture is transferred to a separatory funnel.

-

The aqueous layer is washed with an organic solvent like ether to remove unreacted benzyl chloroformate and other organic impurities.[7]

-

The aqueous layer is then carefully acidified with a strong acid, such as concentrated hydrochloric acid, to a pH where the product precipitates.[5][7]

-

The precipitated product is then extracted into an organic solvent, typically ethyl acetate.[7]

-

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/ether or by washing with petroleum ether.[6]

Visualizing the Process

The following diagrams, generated using Graphviz (DOT language), illustrate the key aspects of the N-Benzyloxycarbonyl-L-proline synthesis.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of N-Benzyloxycarbonyl-L-proline.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Analysis Logic

Caption: Logical flow for the purification and analysis of the final product.

References

- 1. prepchem.com [prepchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. N-Benzyloxycarbonyl-L-proline(1148-11-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to N-α-Carbobenzyloxy-L-proline (Cbz-proline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-proline (Cbz-proline), a pivotal molecule in synthetic organic chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a protecting group in peptide synthesis and pharmaceutical manufacturing.

Core Chemical and Physical Properties

N-α-Carbobenzyloxy-L-proline, often abbreviated as Cbz-L-Pro-OH or Z-Pro-OH, is a derivative of the amino acid L-proline where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is crucial for preventing unwanted reactions of the amine group during chemical synthesis, particularly in the formation of peptide bonds.

Physicochemical Data

The key quantitative data for Cbz-proline are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1148-11-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 249.26 g/mol | [1][2][4] |

| Melting Point | 75-77 °C | [4][5] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Solubility | Soluble in methanol | [2][4] |

| Optical Rotation [α]20/D | -60° (c=2, AcOH) | [4] |

| pKa | 3.99 ± 0.20 (Predicted) | [4] |

Synthesis and Experimental Protocols

The primary application of Cbz-proline is as a protected amino acid building block. Below are detailed experimental protocols for its synthesis (protection) and the subsequent removal of the Cbz group (deprotection).

Synthesis of Cbz-proline (N-protection)

The synthesis of Cbz-proline involves the reaction of L-proline with benzyl chloroformate under basic conditions. This is a standard procedure for introducing the Cbz protecting group onto an amino acid.[6]

Experimental Protocol:

-

Dissolution: Dissolve L-proline (1.0 eq) in a 2M sodium hydroxide solution.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, 1.2-1.5 eq) portion-wise to the cooled solution while maintaining vigorous stirring. The temperature should be kept between 0 and 5 °C.[2]

-

Reaction: Continue stirring the reaction mixture for approximately 30 minutes in the ice bath.

-

Warming: Remove the ice bath and allow the reaction to warm to room temperature while stirring for an additional 30 minutes.

-

Work-up: Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the Cbz-proline.

-

Isolation: The product can be isolated by filtration, followed by washing with cold water.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. A reported yield for this type of reaction is approximately 90%.[6]

Deprotection of Cbz-proline

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method.[6]

Experimental Protocol (Catalytic Hydrogenolysis):

-

Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent, such as methanol (MeOH).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Hydrogenation: Stir the mixture under a hydrogen (H₂) atmosphere (typically 1 atm, balloon pressure) at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.[1] This process cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the key experimental procedures involving Cbz-proline.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Carbobenzoxyproline: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbobenzoxyproline, also known as N-Benzyloxycarbonyl-L-proline or Z-Proline, is a derivative of the amino acid proline where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is crucial in peptide synthesis and for its function as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl or hydroxyprolyl residue.[1][2] Understanding the solubility and stability of this compound is paramount for its effective application in research and pharmaceutical development, ensuring accurate experimental outcomes and optimal formulation.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available physical and chemical properties, and detailed experimental protocols for determining these parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [2][3] |

| Molecular Weight | 249.26 g/mol | [2][3] |

| Melting Point | 75-77 °C | [3][4] |

| Appearance | White to off-white crystalline powder or crystals | [3][4] |

| pKa | 3.99 ± 0.20 (Predicted) | [3] |

| Storage Temperature | Sealed in dry, Room Temperature or 2-8°C | [3] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, qualitative descriptions and protocols for solubilization are reported.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Almost transparent solution | [3][4][5] |

| DMSO, PEG300, Tween-80, Saline | A clear solution of ≥ 2.5 mg/mL can be prepared | [1] |

| DMSO, Corn oil | A clear solution of ≥ 2.5 mg/mL can be prepared | [1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solutions of various pH)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[9]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To separate the dissolved solute from the undissolved solid, centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

Perform the experiment in triplicate to ensure reproducibility.

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter, particularly for its use in aqueous solutions and pharmaceutical formulations. Stability is typically assessed through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation pathways and products.[10][11]

General Stability and Storage

-

Solid State: this compound is generally stable as a solid when stored in a dry environment at room temperature or under refrigeration.[3] It is recommended to store it away from oxidizing agents.[5]

-

In Solution: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month. Repeated freeze-thaw cycles should be avoided.[1]

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[11]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12][13]

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

Materials and Equipment:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column

-

Mobile phase components (e.g., acetonitrile, methanol, water, buffers)

-

This compound reference standard

-

Stressed samples from forced degradation studies

Procedure:

-

Method Development:

-

Screen different mobile phase compositions (e.g., varying ratios of organic solvent and aqueous buffer), pH, and column types to achieve optimal separation between the parent peak of this compound and any degradation peaks.

-

A gradient elution is often necessary to resolve all components within a reasonable run time.

-

Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).

-

-

Forced Degradation Sample Analysis:

-

Analyze the samples from the forced degradation studies using the developed HPLC method.

-

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect and resolve the degradation products.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is confirmed by peak purity analysis using a PDA detector.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).

-

Diagram 2: Logical Flow for Stability Assessment

References

- 1. japsonline.com [japsonline.com]

- 2. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]

- 4. N-Benzyloxycarbonyl-L-proline Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-Benzyloxycarbonyl-L-proline, 98+% | Fisher Scientific [fishersci.ca]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. who.int [who.int]

- 10. pharmtech.com [pharmtech.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Carbobenzoxyproline as a Prolidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolidase, a manganese-dependent metalloenzyme, plays a crucial role in the final stages of collagen metabolism by cleaving dipeptides with C-terminal proline or hydroxyproline residues. Its dysfunction is associated with prolidase deficiency, a rare autosomal recessive disorder. Carbobenzoxyproline (Cbz-Pro) has been identified as a potent and specific inhibitor of prolidase, making it a valuable tool for studying the enzyme's function and for the potential development of therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound as a prolidase inhibitor, supported by experimental data and protocols.

Mechanism of Action of this compound

This compound acts as a linear competitive inhibitor of prolidase[1]. This mode of inhibition signifies that Cbz-Pro directly competes with the natural substrate (e.g., Gly-Pro) for binding to the active site of the enzyme. The inhibitor's structure, which incorporates a proline moiety, facilitates its recognition and binding within the catalytic pocket of prolidase. By occupying the active site, Cbz-Pro prevents the substrate from binding, thereby inhibiting the enzymatic cleavage of the dipeptide.

The inhibitory effect of Cbz-Pro has been demonstrated in various experimental systems:

-

In vitro: In studies using human fibroblast extracts, Cbz-Pro demonstrated potent inhibition of prolidase activity. A 90% inhibition was observed when cellular extracts were incubated with a 1:1 ratio of the Gly-Pro substrate to the Cbz-Pro inhibitor[2].

-

In vivo: Administration of Cbz-Pro to a murine model resulted in a significant reduction of prolidase activity in erythrocytes, highlighting its efficacy in a physiological context[1].

Cellular uptake of Cbz-Pro in human fibroblasts is rapid, saturable, and pH-dependent, with uptake being completed in approximately one minute[2]. Long-term exposure of fibroblasts to Cbz-Pro has been shown to induce mitochondrial depolarization and increase cellular death, effects that are also observed in fibroblasts from patients with prolidase deficiency[1][2].

Quantitative Data on Prolidase Inhibition

While this compound is established as a competitive inhibitor of prolidase, specific quantitative values for its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are not extensively reported in the peer-reviewed literature. The available data is primarily qualitative or semi-quantitative.

| Parameter | Value/Observation | Cell/System Type | Reference |

| Inhibition Type | Linear Competitive | Human Fibroblast Prolidase | [1] |

| Inhibitory Effect | 90% inhibition at a 1:1 substrate (Gly-Pro) to inhibitor ratio | Human Fibroblast Extracts | [2] |

| In vivo Efficacy | Significant reduction of erythrocyte prolidase activity | Murine Model | [1] |

Experimental Protocols

Prolidase Activity Assay (Colorimetric Method)

This protocol is adapted from the widely used method based on the Chinard reaction for the quantification of proline released from the enzymatic reaction.

Materials:

-

Cell lysates or purified prolidase

-

Gly-Pro (or other suitable prolidase substrate) solution

-

This compound (Cbz-Pro) solution (for inhibition studies)

-

Pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2)

-

Trichloroacetic acid (TCA) solution (e.g., 0.45 M)

-

Glacial acetic acid

-

Ninhydrin reagent (e.g., 2.5% ninhydrin in glacial acetic acid and 6 M phosphoric acid)

-

Proline standard solutions

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare cell lysates or a solution of purified prolidase in a suitable buffer.

-

Pre-incubation: Pre-incubate the enzyme preparation in the pre-incubation buffer containing MnCl2 at 37°C for a specified time (e.g., 30-60 minutes) to ensure enzyme activation.

-

Inhibition Assay Setup:

-

For control reactions, mix the pre-incubated enzyme with the substrate solution.

-

For inhibitor reactions, pre-incubate the enzyme with various concentrations of Cbz-Pro before adding the substrate.

-

-

Enzymatic Reaction: Initiate the reaction by adding the Gly-Pro substrate. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding TCA solution.

-

Proline Quantification:

-

To an aliquot of the reaction supernatant, add glacial acetic acid and the ninhydrin reagent.

-

Heat the mixture at 100°C for 60 minutes.

-

Cool the samples and measure the absorbance at 515 nm.

-

-

Standard Curve: Generate a standard curve using known concentrations of proline to determine the amount of proline released in the enzymatic reactions.

-

Data Analysis: Calculate the prolidase activity as the amount of proline released per unit time per amount of protein. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

The Ki for a competitive inhibitor like Cbz-Pro can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

-

Perform the prolidase activity assay as described above using a range of Gly-Pro substrate concentrations.

-

Repeat the assays in the presence of several fixed concentrations of Cbz-Pro.

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

-

The apparent Km (Km,app) can be determined from the x-intercept of each line in the presence of the inhibitor.

-

The Ki can then be calculated using the following equation: Km,app = Km (1 + [I]/Ki) where:

-

Km,app is the apparent Michaelis constant in the presence of the inhibitor.

-

Km is the Michaelis constant in the absence of the inhibitor.

-

[I] is the concentration of the inhibitor.

-

Impact on Signaling Pathways

Recent research has unveiled that prolidase possesses non-enzymatic functions and can influence cellular signaling pathways. The inhibition of prolidase's enzymatic activity by this compound can have downstream effects on these pathways, primarily through the modulation of proline availability.

TGF-β Signaling

Prolidase activity is linked to the regulation of Transforming Growth Factor-beta (TGF-β) signaling. Prolidase inhibitors, including Cbz-Pro, have been shown to decrease the expression of the TGF-β1 receptor[3]. This effect is likely mediated by the reduction in intracellular proline levels, as the addition of proline can counteract the inhibitor's effect. The downstream signaling cascade, including the phosphorylation of Akt and mTOR, is consequently downregulated in the presence of prolidase inhibitors[4].

Caption: Cbz-Pro inhibition of prolidase and its effect on TGF-β signaling.

Prolidase as a Signaling Molecule

It is important to note that prolidase itself can act as an extracellular signaling molecule, independent of its enzymatic activity, by binding to receptors such as EGFR and ErbB2/HER2. However, there is currently no direct evidence in the reviewed literature to suggest that this compound directly interferes with these non-enzymatic signaling functions of the prolidase protein. The primary mechanism of Cbz-Pro is the inhibition of the enzyme's catalytic activity.

Experimental Workflows

Workflow for Assessing Cbz-Pro Inhibition

Caption: Workflow for determining the inhibitory effect of Cbz-Pro on prolidase.

Logical Relationship of Competitive Inhibition

Caption: Competitive inhibition of prolidase by this compound.

Conclusion

References

The Genesis of a Cornerstone in Peptide Synthesis: A Technical Guide to the Historical Development of the Cbz Protecting Group for Proline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary moment in the field of peptide chemistry.[1][2] This pivotal development, for the first time, enabled the controlled, stepwise synthesis of peptides with a defined sequence, transforming a field previously hampered by uncontrollable polymerizations. Proline, with its unique cyclic structure and secondary amine, presented a distinct challenge and a crucial test for the nascent protecting group strategy. This in-depth technical guide explores the historical development of the Cbz protecting group with a specific focus on its application to proline, providing a comprehensive overview of the foundational methodologies, quantitative data from early and contemporary studies, detailed experimental protocols, and the logical evolution of this indispensable tool in peptide synthesis.

Historical Overview: The Dawn of Controlled Peptide Synthesis

Prior to 1932, the synthesis of peptides was a formidable challenge, often resulting in complex and inseparable mixtures of polypeptides. The primary obstacle lay in the inability to selectively protect the amino group of one amino acid while activating its carboxyl group for coupling with another. This lack of control led to random polymerization and hindered the rational design and synthesis of specific peptide sequences.

The landscape of peptide chemistry was irrevocably changed when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group.[1][2] This elegantly simple protecting group could be readily introduced to the amino functionality of an amino acid and, crucially, could be removed under mild conditions that did not affect the newly formed peptide bond. The Cbz group's inaugural success was demonstrated in the synthesis of a dipeptide, heralding a new era of precision in peptide chemistry.

Proline's secondary amine, being less nucleophilic than the primary amines of other amino acids, posed a unique synthetic puzzle. The successful application of the Cbz group to proline was a significant validation of its utility and versatility, paving the way for the incorporation of this critical amino acid into synthetically derived peptides.

The Chemistry of Cbz Protection and Deprotection

The Cbz group is introduced by the reaction of an amino acid with benzyl chloroformate, typically under basic conditions. The resulting carbamate is stable to a wide range of reaction conditions used in peptide synthesis.

The true genius of the Cbz group lies in its facile removal. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, cleaves the benzyl-oxygen bond, liberating the free amine and producing toluene and carbon dioxide as byproducts. This mild and highly specific deprotection method leaves the delicate peptide bonds and most other functional groups intact, a critical requirement for the stepwise synthesis of complex peptides.

dot

Figure 1: General scheme for the Cbz protection and deprotection of proline.

Quantitative Data on Cbz Protection and Deprotection of Proline

The efficiency of the Cbz protection and deprotection of proline has been documented since its early applications. This table summarizes representative quantitative data from both historical and modern sources.

| Reaction Stage | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| Protection | Benzyl chloroformate, 2 M NaOH, 0-5 °C, 30 min, then RT, 30 min | L-Proline | N-Cbz-L-proline | Not specified | Classic Method |

| Protection | Benzyl chloroformate, NaHCO₃, Toluene, 10-15 °C, 1 h, then 15-20 °C, 2 h | L-Proline | N-Cbz-L-proline | Not specified | Patent CN104086475A |

| Deprotection | H₂, Pd-C, Formic acid, DMF, 15 h | Poly(4-hydroxy-N-Cbz-L-proline ester) | Poly(4-hydroxy-L-proline ester) | Not specified | J. Am. Chem. Soc. 1999, 121, 5633-5639 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the Cbz protection of L-proline, reflecting both classic and more contemporary procedures.

Classic Protocol for the Synthesis of N-Cbz-L-Proline

This procedure is a widely cited classic method for the Cbz protection of L-proline.

Materials:

-

L-Proline (10.0 g, 87 mmol)

-

2 M Sodium hydroxide solution (40 mL)

-

Benzyl chloroformate (Z-Cl) (20.5 g, 120 mmol)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Ice-water bath

Procedure:

-

Dissolve L-proline in 2 M sodium hydroxide solution in a suitable flask and cool the solution to 0-5 °C in an ice-water bath.

-

With vigorous stirring, add benzyl chloroformate portionwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Remove the ice bath and continue stirring for 30 minutes as the reaction mixture warms to room temperature.

-

Acidify the mixture to Congo red with the gradual addition of concentrated hydrochloric acid. An oily product will separate.

-

Extract the oily product into ethyl acetate.

-

Wash the ethyl acetate extract, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain N-Cbz-L-proline.

dot

Figure 2: Workflow for the classic synthesis of N-Cbz-L-proline.

Historical Deprotection of Cbz-Proline Derivatives

The foundational method for Cbz group removal is catalytic hydrogenolysis.

Materials:

-

N-Cbz-protected proline derivative

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Solvent (e.g., methanol, ethanol, or DMF)

-

Hydrogen source (e.g., hydrogen gas balloon or atmospheric pressure hydrogenation apparatus)

-

Formic acid (for transfer hydrogenation)

Procedure for Catalytic Hydrogenation:

-

Dissolve the N-Cbz-protected proline derivative in a suitable solvent in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative.

Procedure for Transfer Hydrogenation:

-

Dissolve the N-Cbz-protected proline derivative in a suitable solvent (e.g., DMF).

-

Add the Pd/C catalyst.

-

Slowly add formic acid to the mixture with vigorous stirring.

-

Continue the reaction at room temperature for the specified time.

-

Work-up of the reaction is similar to the catalytic hydrogenation procedure.

dot

Figure 3: General workflow for the deprotection of Cbz-proline derivatives.

Evolution and Modern Perspectives

While the fundamental principles of Cbz protection and deprotection established by Bergmann and Zervas remain relevant, the methodologies have evolved. Modern advancements include the development of more efficient catalysts for hydrogenation, alternative deprotection methods for substrates sensitive to hydrogenation (e.g., using strong acids or other reducing agents), and the integration of Cbz-proline derivatives into solid-phase peptide synthesis (SPPS).

The Cbz group's stability to acidic and basic conditions used for the removal of other common protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively, has cemented its place in orthogonal protection strategies, which are critical for the synthesis of complex, multifunctional peptides.

Conclusion

The introduction of the benzyloxycarbonyl protecting group was a watershed moment in the history of chemistry, transforming peptide synthesis from an art of approximation to a science of precision. The successful application of this strategy to proline, with its unique structural features, underscored the broad utility of the Cbz group and paved the way for the synthesis of countless proline-containing peptides that have been instrumental in advancing our understanding of biology and in the development of new therapeutics. The foundational work of Bergmann and Zervas continues to be a cornerstone of modern peptide chemistry, a testament to the enduring power of their innovative approach. This guide provides a historical and technical foundation for researchers to understand and appreciate the critical role of the Cbz protecting group in the synthesis of proline-containing peptides.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Cbz-Proline

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of peptides. Among these, the Carboxybenzyl (Cbz or Z) group, particularly when applied to the unique amino acid proline, offers a robust and versatile tool in the peptide chemist's arsenal. This technical guide provides an in-depth exploration of the core principles governing the use of N-Cbz-L-proline in peptide chemistry, from its foundational applications in solution-phase synthesis to its integration into solid-phase strategies. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and illustrates critical workflows to empower researchers in the rational design and synthesis of complex proline-containing peptides.

Core Principles of Cbz-Proline in Peptide Chemistry

N-Cbz-L-proline is a derivative of the amino acid proline where the secondary amine in the pyrrolidine ring is protected by a benzyloxycarbonyl group. This protection serves two primary purposes in peptide synthesis: it prevents the unwanted reaction of the proline nitrogen during the coupling of the subsequent amino acid in the peptide chain, and it temporarily renders the amine nucleophilicity inert.

The Cbz group is renowned for its stability under a range of conditions, including those typically used for peptide bond formation. Crucially, it is readily and cleanly removed by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups used for amino acid side chains, thus allowing for selective deprotection strategies. This orthogonality is a key principle that enables the precise and controlled assembly of complex peptide sequences.

Proline itself imparts unique conformational constraints on the peptide backbone due to its cyclic structure. The incorporation of proline residues can induce turns and kinks in the peptide chain, which are often critical for biological activity. The use of Cbz-proline allows for the strategic placement of these conformation-directing residues at specific positions within a peptide sequence.

Quantitative Data on Cbz-Proline Reactions

The efficiency of both the protection of proline with the Cbz group and the subsequent coupling and deprotection steps are critical for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for these key reactions.

| Reaction | Reagents and Conditions | Solvent | Yield (%) | Purity (%) | Reference |

| Cbz Protection of L-Proline | L-Proline, Benzyl Chloroformate, NaHCO₃, 0°C to rt | THF/H₂O | 90 | >98 | [General procedure] |

| Coupling of Cbz-L-Proline | Cbz-L-Pro-OH, H-Gly-OMe·HCl, DCC, HOBt, DIPEA | Dichloromethane (DCM) | 85-95 | >95 | [Adapted from similar couplings] |

| Cbz Deprotection (Hydrogenolysis) | Cbz-protected peptide, H₂, 10% Pd/C | Methanol or Ethanol | >95 | >99 | [General procedure] |

Table 1: Representative Yields and Purities for Key Reactions Involving Cbz-Proline.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Cbz-proline.

Synthesis of N-Cbz-L-Proline

This protocol describes the protection of the secondary amine of L-proline using benzyl chloroformate.

Materials:

-

L-Proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-proline in a 2:1 mixture of THF and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate to the solution.

-

Slowly add benzyl chloroformate to the reaction mixture at 0°C.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-L-proline as a white powder.

Solution-Phase Peptide Coupling with Cbz-L-Proline

This protocol outlines the coupling of Cbz-L-proline to the methyl ester of glycine using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

N-Cbz-L-proline

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve H-Gly-OMe·HCl in DCM and add DIPEA. Stir at room temperature for 15 minutes to prepare the free base.

-

In a separate flask, dissolve N-Cbz-L-proline and HOBt in DCM and cool to 0°C.

-

Add a solution of DCC in DCM to the Cbz-L-proline solution and stir for 20 minutes at 0°C.

-

Add the prepared glycine methyl ester free base solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.

Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from a peptide.

Materials:

-

Cbz-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol.

-

Add 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts in the application of Cbz-proline.

Spectroscopic Analysis of N-Benzyloxycarbonyl-L-proline: A Technical Guide

Introduction

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) is a pivotal derivative of the amino acid L-proline, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the proline nitrogen from participating in unwanted side reactions during peptide chain elongation. The rigid pyrrolidine ring of proline imparts unique conformational constraints on the peptide backbone, making its derivatives, like Z-Pro-OH, crucial building blocks in the synthesis of peptides and peptidomimetics with specific secondary structures.[1] Accurate structural confirmation and purity assessment of Z-Pro-OH are paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of N-Benzyloxycarbonyl-L-proline, detailing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also includes detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The structural integrity of N-Benzyloxycarbonyl-L-proline can be unequivocally confirmed through a combination of spectroscopic methods. The following sections present the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-Benzyloxycarbonyl-L-proline, ¹H and ¹³C NMR spectra provide definitive information about the protons and carbons in its distinct chemical environments.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of N-Benzyloxycarbonyl-L-proline exhibits characteristic signals corresponding to the protons of the proline ring, the benzyloxycarbonyl protecting group, and the carboxylic acid. Due to the restricted rotation around the amide bond, some proton signals may appear as broadened multiplets or as two distinct sets of signals, representing the cis and trans rotamers.

Table 1: ¹H NMR Spectroscopic Data for N-Benzyloxycarbonyl-L-proline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.05 - 5.20 | Multiplet | 2H | Methylene protons of Cbz (-CH₂-Ph) |

| 4.25 - 4.40 | Multiplet | 1H | α-proton of proline (-CH(COOH)-) |

| 3.40 - 3.60 | Multiplet | 2H | δ-protons of proline (-CH₂-N-) |

| 1.80 - 2.20 | Multiplet | 4H | β and γ-protons of proline (-CH₂-CH₂-) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-Benzyloxycarbonyl-L-proline

| Chemical Shift (δ) ppm | Assignment |

| ~174 - 178 | Carboxylic acid carbon (-C OOH) |

| ~154 - 156 | Carbonyl carbon of Cbz (-O-C O-N) |

| ~136 - 137 | Quaternary aromatic carbon of Cbz |

| ~127 - 129 | Aromatic carbons of Cbz |

| ~66 - 68 | Methylene carbon of Cbz (-C H₂-Ph) |

| ~58 - 60 | α-carbon of proline (-C H(COOH)-) |

| ~46 - 48 | δ-carbon of proline (-C H₂-N-) |

| ~29 - 31 | β-carbon of proline |

| ~23 - 25 | γ-carbon of proline |

Note: The presence of rotamers can lead to the appearance of doubled peaks for the proline ring carbons and the Cbz carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Benzyloxycarbonyl-L-proline shows characteristic absorption bands for the carboxylic acid, carbamate, and aromatic moieties.[2][3]

Table 3: Key IR Absorption Bands for N-Benzyloxycarbonyl-L-proline [2][3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~3030 | Medium | Aromatic C-H stretch |

| 2850-2990 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch of the carboxylic acid |

| ~1680 | Strong | C=O stretch of the carbamate (Cbz group) |

| 1580-1600, 1450-1500 | Medium-Weak | C=C stretches of the aromatic ring |

| ~1410 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For N-Benzyloxycarbonyl-L-proline, a soft ionization technique like Electrospray Ionization (ESI) is typically used.

Table 4: Mass Spectrometry Data for N-Benzyloxycarbonyl-L-proline

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 250.1 | [M+H]⁺ (protonated molecule) |

| 272.1 | [M+Na]⁺ (sodium adduct) |

| 204.1 | [M-COOH]⁺ (loss of the carboxyl group) |

| 160.1 | [M-C₇H₇O]⁺ (loss of the benzyl group) |

| 91.1 | [C₇H₇]⁺ (benzyl cation, characteristic fragment of the Cbz group) |

Note: The molecular weight of N-Benzyloxycarbonyl-L-proline is 249.26 g/mol .[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of N-Benzyloxycarbonyl-L-proline are provided below.

NMR Spectroscopy Protocol

Sample Preparation [1][5][6][7][8]

-

Weigh approximately 10-20 mg of N-Benzyloxycarbonyl-L-proline for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.[1][6]

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Cap the NMR tube securely.

Data Acquisition

-

Insert the sample tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR) [9][10][11]

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid N-Benzyloxycarbonyl-L-proline powder directly onto the center of the ATR crystal to completely cover the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition [10]

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

After analysis, clean the ATR crystal and the press arm tip thoroughly.

Mass Spectrometry Protocol

Sample Preparation [12][13][14]

-

Prepare a stock solution of N-Benzyloxycarbonyl-L-proline at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution with a mixture of water and acetonitrile (50:50 v/v) containing 0.1% formic acid (for positive ion mode) to a final concentration of 1-10 µg/mL.[12]

-

Filter the final solution through a 0.2 µm syringe filter if any particulates are present.

Data Acquisition (Electrospray Ionization - ESI) [12][14][15]

-

Set up the mass spectrometer in positive ion ESI mode.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[13]

-

Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, drying gas flow, and source temperature, to obtain a stable and strong ion signal for the analyte.[13]

-

Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

If further structural information is required, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 250.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow and Data Analysis Visualization

The overall process for the spectroscopic analysis of a chemical compound like N-Benzyloxycarbonyl-L-proline follows a logical workflow from sample reception to final data interpretation and reporting.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR Spectrum [m.chemicalbook.com]

- 3. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR2 spectrum [chemicalbook.com]

- 4. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. scribd.com [scribd.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Carbobenzoxyproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbobenzoxyproline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-proline, is a derivative of the amino acid proline extensively utilized as a prolidase inhibitor in biomedical research and as a crucial building block in peptide synthesis. Its role in studying prolidase deficiency and in the development of novel therapeutics underscores the importance of its proper and safe handling. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and experimental considerations for this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Core Safety and Hazard Information

While some suppliers classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care, adhering to good laboratory practices.[1] Discrepancies in hazard reporting exist across different suppliers, with some indicating potential for skin, eye, and respiratory irritation. Therefore, a cautious approach is always recommended.

GHS Hazard and Precautionary Statements

Although one major supplier does not mandate specific GHS label elements, other sources have reported the following hazards, which should be considered for a comprehensive safety approach:

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

-

Irritant (Exclamation Mark)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Odor | Strong | [1] |

| Melting Point | 76 - 78 °C (168.8 - 172.4 °F) | [1] |

| Boiling Point | No information available | [1] |

| Solubility | Soluble in methanol | [2] |

| Flash Point | No information available | [1] |

| Specific Gravity | No information available | [1] |

Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

| Control Parameter | Recommendation | Reference |

| Engineering Controls | Ensure adequate ventilation. Use in a chemical fume hood. | [1] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [1] |

| Skin and Body Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | [1] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. | [1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Handling, Storage, and Disposal

Proper procedures for the handling, storage, and disposal of this compound are essential to maintain its stability and prevent accidental exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid dust formation.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

Store away from strong oxidizing agents, strong acids, and strong bases.[1][2]

-

For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[3]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow product to reach the sewage system.

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and spill cleanup measures should be implemented immediately.

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response Workflow:

Caption: Workflow for handling a this compound spill.

Experimental Protocols

This compound is widely used as an inhibitor of prolidase. The following provides a general protocol for its use in a prolidase inhibition assay. Researchers should adapt this protocol based on their specific experimental needs.

Objective: To determine the inhibitory effect of this compound on prolidase activity.

Materials:

-

This compound

-

Prolidase enzyme (purified or from cell/tissue lysate)

-

Substrate (e.g., Gly-Pro)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.8)

-

Detection reagent (e.g., ninhydrin reagent for proline detection)

-

Spectrophotometer or plate reader

Experimental Workflow:

Caption: Workflow for a prolidase inhibition assay using this compound.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO. Further dilutions should be made in the assay buffer.

-

Prepare the prolidase enzyme solution at the desired concentration in the assay buffer.

-

Prepare the substrate solution (e.g., 100 mM Gly-Pro) in the assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a 96-well plate, add the assay buffer.

-

Add the prolidase enzyme solution.

-

Add varying concentrations of this compound to the experimental wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

-

Detection and Analysis:

-

Add the detection reagent (e.g., ninhydrin reagent) to each well.

-

Heat the mixture as required by the detection method (e.g., 100°C for 10 minutes for the ninhydrin reaction).

-

After cooling to room temperature, measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-